molecular formula C16H22Cl2N2 B12966329 N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride

N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride

Cat. No.: B12966329
M. Wt: 313.3 g/mol
InChI Key: NCKSHQBLXNKJJI-UHFFFAOYSA-N
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Description

N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride is an organic compound with significant applications in various fields of chemistry and industry This compound is known for its unique structure, which includes two phenyl groups and two methyl groups attached to an ethane backbone with diamine functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride typically involves the reaction of benzaldehyde with methylamine, followed by reduction and subsequent methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction typically results in the formation of amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved include coordination with transition metals and activation of substrates through chelation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and ability to form stable complexes with a variety of metal ions. This makes it particularly useful in asymmetric synthesis and as a ligand in coordination chemistry .

Properties

Molecular Formula

C16H22Cl2N2

Molecular Weight

313.3 g/mol

IUPAC Name

N,N'-dimethyl-1,2-diphenylethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C16H20N2.2ClH/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14;;/h3-12,15-18H,1-2H3;2*1H

InChI Key

NCKSHQBLXNKJJI-UHFFFAOYSA-N

Canonical SMILES

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC.Cl.Cl

Origin of Product

United States

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